![molecular formula C14H26N2O4S B5591157 N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5591157.png)

N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that include the formation of key intermediate structures, functional group transformations, and stereoselective processes. For compounds similar to the one mentioned, a common approach could involve the formation of the pyrrolidinyl and tetrahydro-2H-pyran rings followed by functionalization with specific groups (e.g., methylsulfonyl and carboxamide groups). The process might utilize starting materials such as pyrrolidine or pyran derivatives, undergoing reactions like ring-closure, sulfonation, and amidation under controlled conditions to achieve the desired stereochemistry and functional group attachment (Rostovskii et al., 2017).

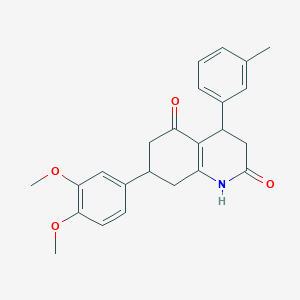

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple chiral centers, which significantly affect their three-dimensional conformation and, consequently, their biological activity. The stereochemistry at the pyrrolidinyl and tetrahydro-pyran rings, along with the positions of the isopropyl, methylsulfonyl, and carboxamide groups, plays a crucial role in determining the molecule's overall shape and its interactions with biological targets (Liu et al., 2009).

Chemical Reactions and Properties

Compounds with such a structure are likely to undergo various chemical reactions, including nucleophilic substitution reactions at the sulfonamide group, esterification or amidation at the carboxamide group, and possibly electrophilic addition reactions at the pyrrolidine ring. Their reactivity can be modulated by the presence of electron-withdrawing or electron-donating groups, affecting their chemical stability and reactivity profile.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the compound’s molecular weight, polarity, and the presence of functional groups. For instance, the solubility in water or organic solvents might be determined by the balance between the polar sulfonamide and carboxamide groups and the nonpolar isopropyl group. The crystal structure could be further analyzed through techniques like X-ray crystallography, revealing details about molecular packing, hydrogen bonding, and other intermolecular interactions (Vishweshwar et al., 2002).

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Medicinal Synthesis

The synthesis of complex molecules like "N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide" often requires the use of hybrid catalysts to achieve the desired chemical transformations efficiently. Research by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries. These catalysts enable the development of lead molecules through diversified synthetic pathways, utilizing organocatalysts, metal catalysts, and green solvents, among others. This methodology could be applicable to the synthesis of complex compounds like the one , potentially facilitating the development of new pharmaceuticals or research tools (Parmar, Vala, & Patel, 2023).

Chiral Synthesis and Pharmacological Profile Improvement

The stereochemistry of pharmaceutical compounds plays a crucial role in their biological activity and pharmacokinetics. Research on the stereochemistry of phenylpiracetam and its derivatives by Veinberg et al. (2015) demonstrates the significance of enantiomerically pure compounds in enhancing pharmacological profiles. This research can provide insights into optimizing the synthesis and purification of "N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide" to ensure the highest biological efficacy and safety profile (Veinberg et al., 2015).

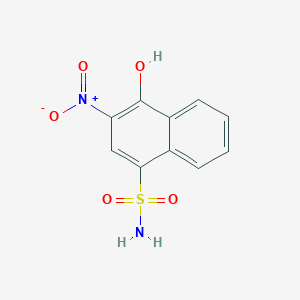

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including those with sulfonamide groups similar to the one in "N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide", are significant in the development of bacteriostatic antibiotics and other therapeutic agents. Research by Gulcin and Taslimi (2018) reviews the patent landscape for sulfonamide inhibitors, highlighting their broad therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. This suggests potential research and development pathways for exploring the therapeutic applications of sulfonamide-based compounds (Gulcin & Taslimi, 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-10(2)12-8-16(21(3,18)19)9-13(12)15-14(17)11-4-6-20-7-5-11/h10-13H,4-9H2,1-3H3,(H,15,17)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUUSQPUJPZNK-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)C2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)

![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)

![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)

![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)

![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)